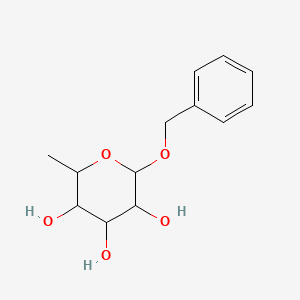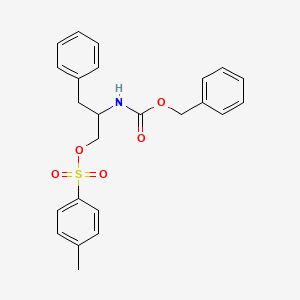![molecular formula C12H12F3NO2 B12100935 5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B12100935.png)
5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide: is a chemical compound with the following properties:
Chemical Formula: CHFNO
Molecular Weight: 259.22 g/mol
CAS Number: 1421603-42-0
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of this compound involves several steps. While specific literature references are scarce, here’s a general outline:
Introduction of the Trifluoromethyl Group: Start with a suitable precursor containing the oxolane ring. Introduce the trifluoromethyl group at the desired position using appropriate reagents.
Carboxylation: Convert the trifluoromethyl-substituted intermediate into the carboxamide by reacting it with a carboxylating agent (e.g., carbon dioxide or a carboxylic acid derivative).
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially affecting the trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring.
Reduction: Reduction of the carbonyl group to the corresponding alcohol is feasible.
Trifluoromethylation: Reagents like Togni’s reagent or trifluoromethyl iodide can introduce the trifluoromethyl group.
Carboxylation: Carboxylation typically involves CO or carboxylic acid derivatives (e.g., esters or acid chlorides).
Major Products: The major product is the desired 5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide .
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Agrochemicals: It may have applications in crop protection or pest control.
Materials Science: Its fluorinated moiety could contribute to novel materials with specific properties.
Mécanisme D'action
The exact mechanism of action remains an area of ongoing research. its trifluoromethyl group and oxolane ring suggest potential interactions with biological targets, possibly affecting enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
While direct analogs are limited, similar compounds include:
- Other trifluoromethyl-substituted heterocycles.
7-Hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide: (CAS Number: 193754-31-3) .
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications
Propriétés
Formule moléculaire |
C12H12F3NO2 |
|---|---|
Poids moléculaire |
259.22 g/mol |
Nom IUPAC |
5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-3,6,9-10H,4-5H2,(H2,16,17) |
Clé InChI |
JLBNHQXFLKKDTP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1C2=CC(=CC=C2)C(F)(F)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4-deoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12100886.png)




![1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid](/img/structure/B12100937.png)


